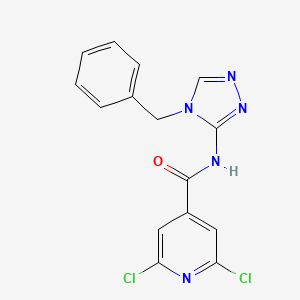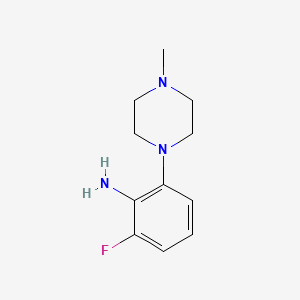
2-Fluoro-6-(4-methylpiperazin-1-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-6-(4-methylpiperazin-1-yl)aniline is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a small molecule that has shown potential as a therapeutic agent for the treatment of various diseases, including cancer and neurological disorders.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Rapid Synthesis Methods : A study by Menteşe et al. (2015) discusses the synthesis of related compounds, including 2-aryl-5-fluoro-6-(4-phenylpiperazin-1-yl)-1H-benzimidazoles, via microwave heating, highlighting efficient methods for creating such compounds (Menteşe, Yılmaz, Islamoglu, & Kahveci, 2015).
- Antimicrobial Activities : Yolal et al. (2012) synthesized related molecules and evaluated their antimicrobial activities, particularly against Mycobacterium smegmatis, demonstrating the potential biomedical applications of similar compounds (Yolal et al., 2012).
Potential Pharmaceutical Applications
- Antidepressant Properties : Research by Matzen et al. (2000) on compounds with similar structures showed 5-HT reuptake inhibition and 5-HT(1B/1D) antagonism, indicating potential utility in treating depression (Matzen et al., 2000).
Environmental and Material Sciences
- Environmental Fate of Related Compounds : A study by Zhang & Huang (2005) investigated the oxidative transformation of fluoroquinolone antibacterial agents and structurally related amines, providing insight into the environmental behavior of similar compounds (Zhang & Huang, 2005).
- Synthesis and Spectroscopic Properties : Kulszewicz-Bajer et al. (2004) discussed the synthesis and properties of aniline tetramers, which are closely related to the chemical structure , offering insights into the material properties of such compounds (Kulszewicz-Bajer, Różalska, & Kuryłek, 2004).
Biochemical Research
- Biomolecular Labeling : Dirksen & Dawson (2008) explored the use of aromatic aldehydes in biomolecular labeling, a field relevant to the use of similar aniline derivatives in biochemical research (Dirksen & Dawson, 2008).
Novel Compound Synthesis
- New Scaffolds Development : Wu et al. (2021) demonstrated the use of related aniline compounds as transient directing groups in the synthesis of complex molecular scaffolds, indicating the versatility of these compounds in organic synthesis (Wu et al., 2021).
Corrosion Inhibition
- Copper Corrosion Inhibition : Khaled & Hackerman (2004) explored the use of aniline derivatives as inhibitors of copper corrosion, a potential application for similar fluoroaniline compounds (Khaled & Hackerman, 2004).
Eigenschaften
IUPAC Name |
2-fluoro-6-(4-methylpiperazin-1-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN3/c1-14-5-7-15(8-6-14)10-4-2-3-9(12)11(10)13/h2-4H,5-8,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEBYSTFHAYQSKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C(=CC=C2)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-6-(4-methylpiperazin-1-yl)aniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[3-(pyridin-2-yloxy)benzoyl]piperazine](/img/structure/B2751254.png)
![6-[[5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2751255.png)
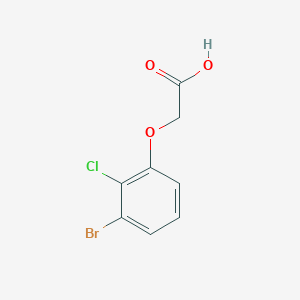
![[3-Amino-4-(benzenesulfonyl)-5-(3-methylsulfanylanilino)thiophen-2-yl]-phenylmethanone](/img/structure/B2751258.png)
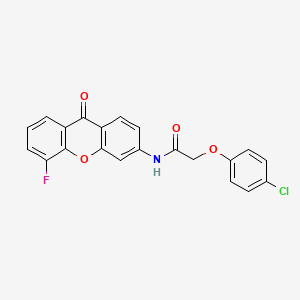
![6-allyl-1-(tert-butyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2751262.png)
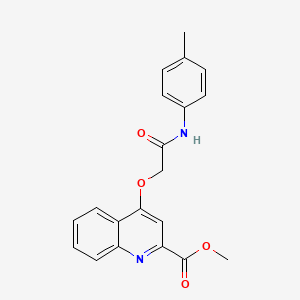
methanone](/img/structure/B2751265.png)
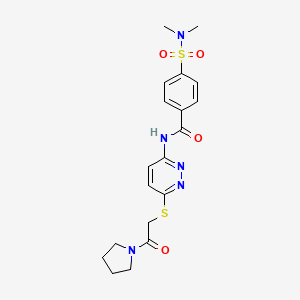
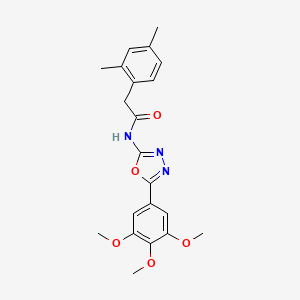
![(Z)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2751269.png)
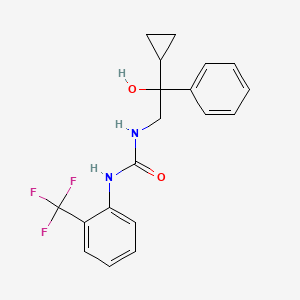
![9-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2751274.png)
